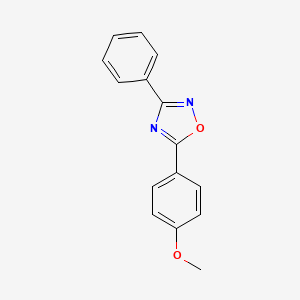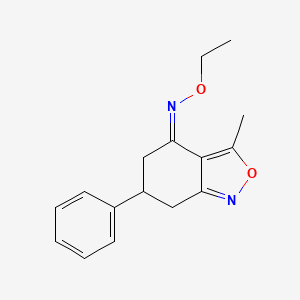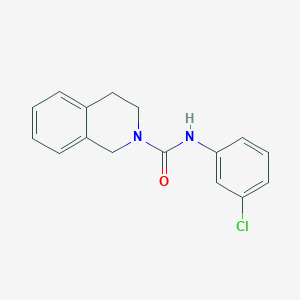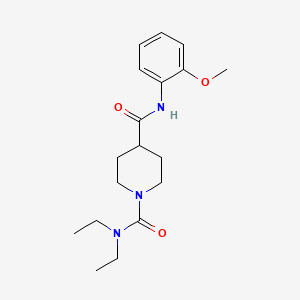
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole (MPPO) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. MPPO belongs to the class of oxadiazoles, which are known for their broad spectrum of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant genes.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exert a wide range of biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is its broad spectrum of pharmacological activities. This makes it a potential candidate for the development of novel therapeutic agents. Additionally, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one of the limitations of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole. One possible avenue is the development of novel derivatives of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole and its potential therapeutic applications. Finally, the development of new methods for the synthesis of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole could help to improve its yield and purity, making it a more attractive compound for use in medicinal chemistry research.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its diverse range of biological activities. It has been reported to possess antimicrobial, antitumor, anticonvulsant, anti-inflammatory, and analgesic properties. 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole has also been shown to exhibit potent antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJTVYJKNIKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5311767.png)
![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5311774.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)

![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)

![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)

